N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O5S and its molecular weight is 469.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Molecular Docking Studies
Researchers have investigated the synthesis and antitumor activities of novel pyrimidiopyrazole derivatives, including compounds with structural similarities to the chemical . These studies show significant in vitro antitumor activity against specific cancer cell lines. Molecular docking using Auto Dock tools has been utilized to evaluate interaction energies and distances, providing insights into potential mechanisms of action at the molecular level (Fahim et al., 2019).
Synthesis of Novel Heterocyclic Compounds
Another area of research explores the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been assessed for their anti-inflammatory and analgesic properties, demonstrating significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. Such studies highlight the potential for developing new therapeutic agents based on heterocyclic chemistry (Abu‐Hashem et al., 2020).
Anticancer and Anti-inflammatory Activities
Research on substituted 1,2,3,6-tetrahydropyrimidine-5-carbonitrile shows promising results in anticancer and anti-inflammatory activities. The synthesis of derivatives linked to benzothiazole, pyrimidine, and piperazine nucleuses has led to compounds with selective effects on cancer cell lines and excellent anti-inflammatory activity. These findings indicate the potential for creating novel therapeutic agents targeting specific neoplastic diseases and inflammatory conditions (Ghule et al., 2013).
Antioxidant Activity
The antioxidant activities of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives have been investigated, demonstrating the potential for these compounds to act as antioxidants. Characterization through spectral data and investigation of antioxidant activities provide a basis for further research into therapeutic applications (Salem et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S/c1-26-19-17(21(29)27(2)22(26)30)20(25-18(24-19)12-5-3-4-6-12)33-10-16(28)23-13-7-8-14-15(9-13)32-11-31-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEYBLNZGQVIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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